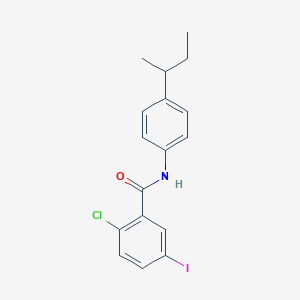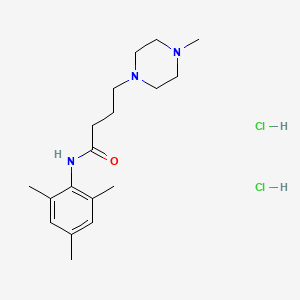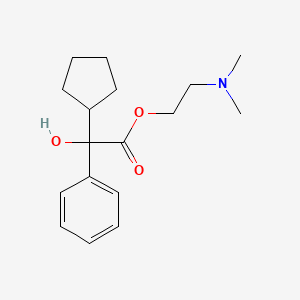![molecular formula C14H19NOS B5063439 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been found to have potential therapeutic effects. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, unlike the commonly known cannabinoid, delta-9-tetrahydrocannabinol (THC), CT-3 does not produce psychoactive effects.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes. It binds to the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to activate the CB2 receptor, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has also been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
実験室実験の利点と制限
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in lab experiments is that it does not produce psychoactive effects, unlike THC. This makes it easier to study the potential therapeutic effects of cannabinoids without the confounding effects of psychoactive compounds. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide is that it is a synthetic compound and may not accurately represent the effects of naturally occurring cannabinoids.
将来の方向性
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide. One area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide and its potential use in the treatment of neurological disorders.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 1-cyclohexene-1-ethanamine in the presence of a catalyst. The resulting product is then converted into the carboxamide form by reacting it with acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. One study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain in rats. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-8-13(17-11)14(16)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBMRAWHWKPJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![1-(4-methoxy-3-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}phenyl)ethanone](/img/structure/B5063366.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)




![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)

![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)